molecular formula C13H14N4O4 B14532059 5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 62348-37-2

5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14532059
CAS No.: 62348-37-2
M. Wt: 290.27 g/mol
InChI Key: CFMCEBFAAFMFNE-UHFFFAOYSA-N
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Description

5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely found in nature, particularly in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the nitration of a suitable pyrimidine precursor followed by the introduction of the phenylpropylamino group. Common synthetic routes include:

    Amination: The phenylpropylamino group can be introduced through nucleophilic substitution reactions using phenylpropylamine and appropriate catalysts or reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amination processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography might be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can damage cellular components. The phenylpropylamino group may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-nitroso-2,4(1H,3H)-pyrimidinedione: Similar structure but with an amino group instead of a phenylpropylamino group.

    5-Nitroso-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione: Contains a ribityl-amino group instead of a phenylpropylamino group.

Uniqueness

5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a nitro group and a phenylpropylamino group, which confer distinct chemical and biological properties

Properties

CAS No.

62348-37-2

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

5-nitro-6-(3-phenylpropylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H14N4O4/c18-12-10(17(20)21)11(15-13(19)16-12)14-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,14,15,16,18,19)

InChI Key

CFMCEBFAAFMFNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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